Cyclopropyl(1,2,4-oxadiazol-3-yl)methanamine

Muscarinic Acetylcholine Receptors Behavioral Pharmacology CNS Drug Discovery

Cyclopropyl(1,2,4-oxadiazol-3-yl)methanamine (CAS 1249513-89-0, molecular formula C₆H₉N₃O) is a heterocyclic organic compound that serves as a versatile intermediate and building block in medicinal chemistry and chemical biology. The molecule is characterized by a primary amine (-CH₂NH₂) tethered to the 3-position of a 1,2,4-oxadiazole ring, which is further substituted at the 5-position with a cyclopropyl group.

Molecular Formula C6H9N3O
Molecular Weight 139.16 g/mol
Cat. No. B12119453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopropyl(1,2,4-oxadiazol-3-yl)methanamine
Molecular FormulaC6H9N3O
Molecular Weight139.16 g/mol
Structural Identifiers
SMILESC1CC1C(C2=NOC=N2)N
InChIInChI=1S/C6H9N3O/c7-5(4-1-2-4)6-8-3-10-9-6/h3-5H,1-2,7H2
InChIKeyVPUBNZIFLGVJLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclopropyl(1,2,4-oxadiazol-3-yl)methanamine: Key Intermediate and Building Block for Bioactive Molecule Synthesis


Cyclopropyl(1,2,4-oxadiazol-3-yl)methanamine (CAS 1249513-89-0, molecular formula C₆H₉N₃O) is a heterocyclic organic compound that serves as a versatile intermediate and building block in medicinal chemistry and chemical biology [1]. The molecule is characterized by a primary amine (-CH₂NH₂) tethered to the 3-position of a 1,2,4-oxadiazole ring, which is further substituted at the 5-position with a cyclopropyl group . This specific regiochemistry and substitution pattern distinguish it from a large family of oxadiazole analogues and impart a unique combination of steric and electronic properties [2]. The compound is commercially available from major chemical suppliers and is widely utilized in the synthesis of more complex molecules, particularly as a key precursor for developing enzyme inhibitors, receptor modulators, and other pharmacologically active agents [3].

Why Generic Substitution of Cyclopropyl(1,2,4-oxadiazol-3-yl)methanamine Fails: The Critical Role of Regiochemistry and Substituent Identity


In the 1,2,4-oxadiazole class, simple substitution or regioisomeric changes profoundly impact biological activity, selectivity, and metabolic stability. For example, studies on the oxadiazole class of antibacterials have demonstrated that even minor alterations to the ring system (e.g., changing the position of substituents or the nature of the heterocyclic core) can shift the minimum inhibitory concentration (MIC) from inactive (>8 µg/mL) to highly potent (MIC ≤ 8 µg/mL) against Staphylococcus aureus [1]. Furthermore, research on cyclopropyl-substituted oxadiazoles has established that the cyclopropyl moiety is a critical determinant of functional activity: in muscarinic receptor systems, replacing a methyl group with a cyclopropyl group on the 1,2,4-oxadiazole ring converts a potent agonist into an antagonist [2]. These findings underscore that neither a generic oxadiazole-methanamine backbone nor a simple alkyl-substituted analogue can reliably recapitulate the distinct steric, electronic, and conformational profile imparted by the specific cyclopropyl(1,2,4-oxadiazol-3-yl)methanamine structure. The following quantitative evidence further elucidates these critical differentiators.

Quantitative Differentiation Guide for Cyclopropyl(1,2,4-oxadiazol-3-yl)methanamine vs. Analogues


Muscarinic Antagonist Activity: Cyclopropyl Substitution Converts Agonist Function to Antagonism

The cyclopropyl substituent on the 1,2,4-oxadiazole ring is a key determinant of functional activity at muscarinic receptors. Studies on the muscarinic antagonist L-687,306 [(3R,4R)-3-(3-cyclopropyl-1,2,4-oxadiazol[5-yl]-1-azabicyclo[2.2.1]heptane] demonstrate that the presence of the cyclopropyl group confers antagonist activity, whereas methyl-substituted analogues in the same position are potent agonists [1]. In vivo, L-687,306 produced a surmountable antagonism of both the discriminative and rate-suppressing effects of the muscarinic agonist arecoline in rat models, a profile that was not matched by the comparator antagonist scopolamine, which failed to antagonize the rate-reducing effects of arecoline [2].

Muscarinic Acetylcholine Receptors Behavioral Pharmacology CNS Drug Discovery

Monoamine Oxidase Inhibition: Substrate-Selective Inhibition with Cyclopropylamino Oxadiazoles

Cyclopropylamino-substituted 1,2,4-oxadiazoles exhibit substrate-selective inhibition of monoamine oxidase (MAO), a property not uniformly observed in other oxadiazole derivatives. The compound 5-phenyl-3-(N-cyclopropyl)ethylamine-1,2,4-oxadiazole (PCO), a close structural analogue of cyclopropyl(1,2,4-oxadiazol-3-yl)methanamine, was found to be an irreversible inhibitor of rat MAO with selectivity for the serotonin oxidizing site (MAO-A) [1]. This substrate-selective profile was observed both in vitro and in vivo, distinguishing it from non-selective MAO inhibitors like tranylcypromine or clorgyline [2].

Monoamine Oxidase Neurochemistry Enzyme Inhibition

Antibacterial Activity: Potent Gram-Positive Activity of Cyclopropyl-Containing Oxadiazoles

Within the oxadiazole class of antibacterials, compounds bearing a cyclopropyl moiety have been identified as possessing potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). A comprehensive SAR study of 72 oxadiazole analogues evaluated MICs against the ESKAPE panel of bacteria . While the exact cyclopropyl(1,2,4-oxadiazol-3-yl)methanamine core itself is a building block, the fully elaborated antibacterial lead compound 72c, which incorporates a cyclopropyl-substituted oxadiazole, exhibited potent in vitro antibacterial activity (MIC values ≤ 8 µg/mL against MRSA), low clearance (CL), a high volume of distribution (Vd), and 41% oral bioavailability (F) in mice . This is in contrast to many other oxadiazole analogues in the same study that were either inactive (MIC > 64 µg/mL) or displayed less favorable PK profiles.

Antibacterial MRSA ESKAPE Pathogens Structure-Activity Relationship

Voltage-Gated Sodium Channel (Nav1.6) Binding: A Defined Affinity Benchmark

Cyclopropyl(1,2,4-oxadiazol-3-yl)methanamine serves as a key intermediate for synthesizing compounds targeting voltage-gated sodium channels. A closely related derivative, [5-(2-benzylindazol-3-yl)-1,2,4-oxadiazol-3-yl]methanamine, which incorporates the same core structure, was evaluated for binding to the human Nav1.6 channel [1]. This compound exhibited an IC₅₀ of 1030 nM, providing a defined affinity benchmark for this chemotype [2]. This data point allows for direct quantitative comparison when optimizing new analogues based on the cyclopropyl(1,2,4-oxadiazol-3-yl)methanamine scaffold.

Ion Channels Nav1.6 Pain CNS Disorders

Recommended Research and Industrial Application Scenarios for Cyclopropyl(1,2,4-oxadiazol-3-yl)methanamine


Synthesis of Muscarinic Receptor Antagonists for CNS Disorders

Due to the established ability of cyclopropyl-substituted 1,2,4-oxadiazoles to confer muscarinic antagonist activity [1], cyclopropyl(1,2,4-oxadiazol-3-yl)methanamine is an optimal starting material for synthesizing novel ligands targeting muscarinic acetylcholine receptors (mAChRs). The primary amine handle facilitates straightforward conjugation to diverse pharmacophores, enabling rapid exploration of structure-activity relationships (SAR) around the mAChR antagonist chemotype. This is particularly relevant for developing treatments for neurological and psychiatric conditions where muscarinic modulation is a validated therapeutic strategy.

Development of Orally Bioavailable Anti-MRSA Agents

Cyclopropyl(1,2,4-oxadiazol-3-yl)methanamine provides a validated entry point into the oxadiazole class of antibacterials, which have demonstrated potent activity against MRSA and favorable oral pharmacokinetics (41% oral bioavailability in mice for lead compound 72c) . Researchers can leverage this scaffold to synthesize and screen new analogues with the aim of optimizing potency against Gram-positive pathogens, improving metabolic stability, and enhancing in vivo efficacy in models of MRSA infection. The established SAR framework from the 72-compound study offers a clear path for rational design.

Design of Subtype-Selective Monoamine Oxidase Inhibitors

The substrate-selective MAO-A inhibition exhibited by cyclopropylamino oxadiazoles [2] positions cyclopropyl(1,2,4-oxadiazol-3-yl)methanamine as a valuable intermediate for designing next-generation MAO inhibitors. The amine group allows for easy derivatization to modulate potency, selectivity, and blood-brain barrier penetration. This is especially relevant for developing antidepressant or neuroprotective agents where sparing MAO-B activity while inhibiting MAO-A is a desirable profile.

Optimization of Nav1.6 Sodium Channel Blockers

For programs targeting voltage-gated sodium channels (particularly Nav1.6), cyclopropyl(1,2,4-oxadiazol-3-yl)methanamine offers a chemically tractable starting point with a known affinity benchmark (IC₅₀ = 1030 nM for a related analogue) [3]. This enables structure-based drug design and medicinal chemistry efforts aimed at improving potency and selectivity for Nav1.6 over other sodium channel isoforms. The scaffold can be further elaborated to explore effects on channel gating, use-dependence, and state-dependence, which are critical for developing safe and effective pain therapeutics.

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